molecular formula C30H30N10 B106342 TBTA CAS No. 510758-28-8

TBTA

Cat. No.: B106342
CAS No.: 510758-28-8
M. Wt: 530.6 g/mol
InChI Key: WKGZJBVXZWCZQC-UHFFFAOYSA-N
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Description

What exactly is TBTA?

Tris((1-benzyl-4-triazolyl)methyl)amine (this compound) is a tertiary amine-containing the 1,2,3-triazole moiety. If used as a ligand and then complexed to copper(I), which allows for regioselective, quantitative formal Huisgen 1,3-dipolar cycloadditions of azides and alkynes in a range of organic and aqueous solvents.

There is a belief that the ligand facilitates catalysis by stabilizing the copper(I)-oxidation state but allowing the catalytic cycle within the CuAAC CuAAC reaction to occur.

Single crystal X-ray diffraction of the Cu(I) complex of tris((1-benzyl-4-triazolyl)methyl)amine revealed an unusual dinuclear dication with one triazole unit bridging two metal centers and is an effective catalyst for the 'click' cycloaddition reaction. Its structure in the combination of this compound and Cu(II) in its crystalline state is bipyramidal trigonal. It is reduced to the active catalyst 'click' form with sodium ascorbate copper or other reducers.

Preparation of this compound

This compound can be made by clicking a reaction between tripropargylamine and benzyl azide.

Methodology of this compound.

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a molecular probe that can detect lysine residues in proteins. It reacts with amino groups in lysine by forming a covalent connection between the amino and Nitrile groups. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has a mass spectrometric analysis and is reactive toward azides and terminal alkynes. The molecule is tetradentate and forms four bonds when two hydrogen peroxide molecules join—the process of cycloaddition results in an electrophilic addition of hydrogen peroxide to one of the benzylic positions.

Solubility of this compound

This compound is among the most commonly used water-insoluble ligands in copper-catalyzed azide- and cycloadditions.

This compound was developed shortly after the copper-catalyzed azide-alkyne cyclone was discovered to help reduce the temperature-dependent instabilities caused by Cu(I) within the aerobic medium. This compound is a ligand that is water-insoluble and is first dissolvable into DMSO as well as DMF.

Application of this compound

A ligand made of poly triazolyl amine stabilizes Cu(I) toward disproportionation and the oxidation process, thereby enhancing its catalytic activity in the azide-acetylene cycloaddition.

Tris-(benzyl triazolyl methyl)amine is a valuable reagent for copper (I) catalyzed azide-alkyne cycloadditions.+aIt can also be used for posts.

Scientific Research Applications

1. Trabecular Bone Texture Analysis (TBTA) in Knee Osteoarthritis

This compound has emerged as an important imaging biomarker in the study of knee osteoarthritis (KOA). It provides valuable information on trabecular bone changes due to KOA, helping in the assessment of KOA incidence, progression, total knee arthroplasty, and treatment responses. This compound's use in radiographic KOA imaging has shown consistent associations with key KOA endpoints, proving its utility as a bioimaging marker in predicting KOA progression (Almhdie-Imjabbar et al., 2021).

2. This compound Ligand in Azide-Alkyne Cycloaddition

This compound, specifically Tris-(benzyltriazolylmethyl)amine, is a ligand used in copper-catalyzed azide-alkyne cycloaddition reactions. Its immobilization on a TentaGel resin, loaded with copper(I), creates an efficient catalyst for these reactions, preventing contamination of products by copper salts. This advancement has significant implications for parallel synthesis of compounds in scientific research (Chan & Fokin, 2007).

3. Poly(this compound) Polymers in Anti-Fouling Coatings

Poly(this compound) polymers have been studied for their potential in anti-fouling coatings. These polymers, capable of absorbing copper present in seawater, offer a novel approach to controlling biofouling in marine applications. By controlling the interaction between copper and surface coatings, poly(this compound) can create a flux of copper across the water/coating interface, thus serving as an innovative solution in marine anti-fouling technologies (Movahedi et al., 2016).

4. This compound in Copper-Stabilizing Catalysis

In the field of catalysis, this compound (polytriazolylamines) has been identified as a powerful stabilizing ligand for copper(I). It not only protects copper from oxidation and disproportionation but also enhances its catalytic activity. This discovery is significant in the development of catalysts and has broad applications in chemical synthesis (Chan et al., 2004).

5. This compound in Fluorescence Sensing of Copper

The application of this compound in fluorescence sensors has been explored, particularly for the detection of copper ions. This compound enhances sensitivity and stability in these sensing systems. This has led to improved detection limits and selectivity for copper in complex samples, like tea and animal feed, showcasing this compound's potential in environmental and food safety monitoring (Qiu et al., 2020).

Safety and Hazards

TBTA may cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

TBTA plays a significant role in biochemical reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . It is believed that this compound promotes catalysis through the stabilization of the copper(I)-oxidation state, while still allowing for the catalytic cycle of the CuAAC reaction to proceed . This interaction with copper(I) ions is crucial for the function of this compound in biochemical reactions.

Cellular Effects

The cellular effects of this compound are primarily related to its role in the CuAAC reaction. By facilitating this reaction, this compound enables the tagging of proteins and enzymes, which can be crucial for studying cellular processes

Molecular Mechanism

The molecular mechanism of this compound is closely tied to its role in the CuAAC reaction. This compound acts as a ligand, forming a complex with copper(I) ions . This complex is believed to stabilize the copper(I)-oxidation state, enabling the CuAAC reaction to proceed . This reaction is a key step in the tagging of proteins and enzymes, a process that is crucial for many biochemical studies .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions. As a catalyst in the CuAAC reaction, this compound’s effectiveness may vary over time depending on factors such as the concentration of copper(I) ions and the presence of other reactants

Metabolic Pathways

This compound is involved in the CuAAC reaction, a type of click chemistry

Transport and Distribution

Given its role as a ligand in the CuAAC reaction, it is likely that this compound interacts with copper(I) ions and potentially other biomolecules within the cell . Specific details regarding its localization or accumulation within cells are currently lacking.

Subcellular Localization

Given its role in the CuAAC reaction, it is likely that this compound is present wherever this reaction occurs within the cell

Properties

IUPAC Name

1-(1-benzyltriazol-4-yl)-N,N-bis[(1-benzyltriazol-4-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N10/c1-4-10-25(11-5-1)16-38-22-28(31-34-38)19-37(20-29-23-39(35-32-29)17-26-12-6-2-7-13-26)21-30-24-40(36-33-30)18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGZJBVXZWCZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458589
Record name Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510758-28-8
Record name Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510758-28-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510758288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
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Record name TRIS((1-BENZYL-1H-1,2,3-TRIAZOL-4-YL)METHYL)AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tetrabromoterephthalic acid?

A1: The molecular formula for tetrabromoterephthalic acid (TBTA) is C8H2Br4O4. It has a molecular weight of 485.7 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ single-crystal X-ray diffraction analysis, elemental analysis, infrared spectroscopy (IR), and thermogravimetric analysis (TGA) to fully characterize this compound and its complexes. [, , , ]

Q3: How does this compound typically behave in crystal structures?

A3: this compound commonly acts as a bridging ligand in crystal structures, connecting metal centers to form diverse architectures like 1D chains, 2D grids, and 3D frameworks. Its bromide substituents can engage in halogen bonding, further influencing the crystal packing. [, , , , , , ]

Q4: What role does hydrogen bonding play in this compound-containing crystal structures?

A4: Hydrogen bonding is crucial in this compound complexes. It can occur between coordinated water molecules and carboxylate oxygen atoms of this compound, contributing to the formation of supramolecular frameworks and influencing the overall dimensionality of the structure. [, ]

Q5: How thermally stable is this compound?

A5: Thermogravimetric analysis (TGA) has been used to investigate the thermal stability of this compound and its complexes. The results indicate variations in stability depending on the specific complex formed. [, , ]

Q6: What types of metal complexes does this compound readily form?

A6: this compound readily forms coordination polymers with various d10 metal ions, including Zn(II), Cd(II), and Ag(I). These complexes often exhibit interesting topologies and properties, making them attractive for applications like catalysis and luminescence. [, , ]

Q7: How does the choice of co-ligand impact the structures formed with this compound?

A7: The selection of co-ligands alongside this compound significantly influences the resulting coordination polymer structures. For example, using flexible bis(benzimidazole) ligands can lead to diverse architectures with varying dimensionality and pore sizes. [, , ]

Q8: Can this compound be used to design materials with specific optical properties?

A8: Yes, modifying this compound by forming salts or co-crystals with organic base molecules can alter its optical properties. This modification can be used to tune the material's Schottky barrier effect and design materials with tailored optical behavior. []

Q9: What catalytic applications have been explored for this compound-based complexes?

A9: this compound-based coordination polymers have demonstrated promising catalytic activity in the photo-Fenton-like degradation of organic dyes, like Congo red and methyl orange. This activity makes them potential candidates for wastewater treatment applications. [, , ]

Q10: How does the coordination mode of this compound affect the properties of its complexes?

A10: this compound can adopt different coordination modes, such as bridging or chelating, depending on the metal ion and reaction conditions. This variation in coordination significantly influences the structure, stability, and properties (e.g., magnetic, catalytic, luminescent) of the resulting complexes. [, , , ]

Q11: Have computational methods been employed to study this compound complexes?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structures and magnetic properties of this compound-containing complexes, providing valuable insights into their behavior. [, , ]

Q12: How do peripheral substituents on tripodal ligands impact complex formation with this compound?

A12: Research shows that peripheral substituents on tripodal ligands can significantly influence the coordination mode of this compound and the overall structure of the resulting complex. This control arises from steric effects and the potential for non-covalent interactions. []

Q13: Is there evidence of Structure-Activity Relationship (SAR) studies involving this compound derivatives?

A13: While direct SAR studies focusing on this compound itself are limited within the provided research, the influence of modifying ligands used in conjunction with this compound has been explored. These studies highlight how structural changes affect complex formation, stability, and properties like luminescence. [, , , ]

Q14: What is this compound used for outside of coordination polymer chemistry?

A14: this compound has found applications in diverse fields such as:

  • Organic Solar Cells: Derivatives of this compound are employed as building blocks for non-fullerene acceptors in organic solar cells, contributing to improved open-circuit voltage (Voc) and power conversion efficiencies. []
  • PVC Thermal Stabilizers: this compound itself can act as a thermal stabilizer for polyvinyl chloride (PVC), enhancing its resistance to degradation at elevated temperatures. []
  • Wood Preservation: Polymerization of this compound within wood or using it in conjunction with acetylation treatments provides effective protection against termite and fungal degradation. []

Q15: How does the alkyl substitution on this compound impact its performance in organic solar cells?

A15: Studies have shown that the alkyl chain length on this compound derivatives significantly affects the morphology of thin films in organic solar cells. An optimal chain length is crucial for achieving efficient charge transport and high device performance. []

Q16: What is known about the toxicity of this compound and related organotin compounds?

A16: Studies have investigated the toxicity of this compound and other organotin compounds like tributyltin acetate (this compound) and triphenyltin acetate (TPTA). These compounds exhibit varying degrees of toxicity to mammals and aquatic organisms, highlighting the importance of careful handling and environmental risk assessment. [, , , , ]

Q17: Has the environmental impact of this compound been addressed in the research?

A17: While some studies focus on the antifungal and wood preservation properties of this compound, further research is needed to fully understand its long-term environmental impact, degradation pathways, and potential for bioaccumulation. [, ]

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